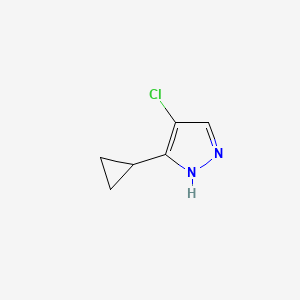![molecular formula C13H17Cl2NO B1419690 [1-(2,4-Dichloro-benzyl)-piperidin-3-yl]-methanol CAS No. 864409-93-8](/img/structure/B1419690.png)
[1-(2,4-Dichloro-benzyl)-piperidin-3-yl]-methanol
概要
説明
[1-(2,4-Dichloro-benzyl)-piperidin-3-yl]-methanol: is a chemical compound that features a piperidine ring substituted with a 2,4-dichlorobenzyl group and a hydroxymethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2,4-Dichloro-benzyl)-piperidin-3-yl]-methanol typically involves the reaction of 2,4-dichlorobenzyl chloride with piperidine, followed by the introduction of a hydroxymethyl group. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and automated systems can further enhance the scalability and cost-effectiveness of the production process.
化学反応の分析
Types of Reactions
Oxidation: The hydroxymethyl group in [1-(2,4-Dichloro-benzyl)-piperidin-3-yl]-methanol can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the hydroxymethyl group, yielding the corresponding piperidine derivative.
Substitution: The 2,4-dichlorobenzyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of various substituted benzyl derivatives.
科学的研究の応用
Chemistry: [1-(2,4-Dichloro-benzyl)-piperidin-3-yl]-methanol is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound has potential applications in the development of biologically active molecules, including pharmaceuticals. Its structural features allow it to interact with various biological targets.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, particularly in the development of drugs targeting neurological disorders.
Industry: The compound is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and other industrial products.
作用機序
The mechanism of action of [1-(2,4-Dichloro-benzyl)-piperidin-3-yl]-methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but its potential as a modulator of neurological pathways is of particular interest.
類似化合物との比較
2,4-Dichlorobenzyl alcohol: Shares the 2,4-dichlorobenzyl group but lacks the piperidine ring.
Piperidine derivatives: Compounds with similar piperidine structures but different substituents.
Uniqueness:
- The combination of the 2,4-dichlorobenzyl group and the piperidine ring in [1-(2,4-Dichloro-benzyl)-piperidin-3-yl]-methanol provides unique reactivity and potential biological activity not found in simpler analogs.
- Its ability to undergo various chemical reactions and its potential applications in multiple fields make it a versatile and valuable compound in scientific research and industrial applications.
特性
IUPAC Name |
[1-[(2,4-dichlorophenyl)methyl]piperidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Cl2NO/c14-12-4-3-11(13(15)6-12)8-16-5-1-2-10(7-16)9-17/h3-4,6,10,17H,1-2,5,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCBYSNDBBPTXMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=C(C=C(C=C2)Cl)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![{[1-(3-chlorophenyl)-1H-pyrazol-4-yl]methyl}(methyl)amine](/img/structure/B1419613.png)



![N-((1H-Benzo[D][1,2,3]triazol-1-YL)methyl)-4-(benzyloxy)-2-nitroaniline](/img/structure/B1419622.png)


![2-[3-Chloro-4-(difluoromethoxy)-5-ethoxyphenyl]acetonitrile](/img/structure/B1419626.png)


